Bromal hydrate
Overview
Description
Bromal hydrate is an organobromine compound with the chemical formula C₂H₃Br₃O₂ . It is the bromine analogue of chloral hydrate and is known for its hypnotic and analgesic properties. This compound forms when bromal reacts with water and decomposes back to bromal and water upon distillation . It has a white crystalline appearance and a characteristic bromal-like smell and taste .
Scientific Research Applications
Bromal hydrate has been studied for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: this compound has been investigated for its effects on biological systems, particularly its hypnotic and analgesic properties.
Medicine: Historically, it was explored as a medication for epilepsy, although it was found to be ineffective.
Industry: It is used in the production of other chemicals and as a laboratory reagent.
Mechanism of Action
Target of Action
Bromal hydrate, also known as 2,2,2-Tribromoethane-1,1-diol, is an organobromine compound . It primarily targets the central nervous system (CNS), where it exhibits hypnotic and analgesic properties .
Mode of Action
This compound acts as a depressant on the CNS, inducing sleep and reducing pain. Interestingly, at lower doses, it can act as a stimulant . It has a stronger direct effect on heart muscles compared to its chlorine analogue, chloral hydrate .
Biochemical Pathways
Its analgesic effects have been attributed to its proposed metabolism to bromoform .
Pharmacokinetics
It is known that when administered, neither tribromoethanol nor tribromoacetic acid can be demonstrated in the plasma . This suggests that this compound may undergo rapid metabolism or binding in the body.
Result of Action
The primary result of this compound’s action is its hypnotic and analgesic effects. It induces sleep and reduces pain, making it potentially useful in certain medical contexts . It was also tried as a medication for epilepsy but was found ineffective .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and other solvents like ethanol, diethyl ether, chloroform, and glycerin can affect its distribution and elimination in the body.
Safety and Hazards
Bromal hydrate is labeled with the signal word “Warning” under GHS labeling . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 .
Future Directions
Biochemical Analysis
Biochemical Properties
Bromal hydrate is more physiologically active than its chlorine analogue, chloral hydrate . Its direct effect on the heart muscles is stronger than that of chloral hydrate . Its analgesic effects were attributed to the proposed metabolism to bromoform
Cellular Effects
It is known to have hypnotic and analgesic properties, suggesting it may interact with cellular processes related to pain perception and sleep regulation .
Molecular Mechanism
It is known to have a direct effect on heart muscles, suggesting it may interact with cardiac muscle proteins or signaling pathways . Its analgesic effects were attributed to the proposed metabolism to bromoform , suggesting it may interact with enzymes involved in this metabolic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromal hydrate is synthesized by reacting bromal with water. The reaction is straightforward and involves the hydration of bromal:
CBr3CHO+H2O→CBr3CH(OH)2
Industrial Production Methods: In industrial settings, this compound is produced by carefully controlling the reaction conditions to ensure complete hydration of bromal. The reaction is typically carried out in a controlled environment to prevent decomposition and ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Reduction: It can be reduced to form simpler brominated compounds.
Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Comparison with Similar Compounds
Chloral hydrate: The chlorine analogue of bromal hydrate, with similar hypnotic and analgesic properties but less physiological activity.
Trichloroacetaldehyde: Another related compound with similar chemical properties.
Uniqueness: this compound is unique due to its higher physiological activity compared to chloral hydrate. Its stronger direct effect on heart muscles and its metabolism to bromoform make it distinct in its pharmacological profile .
Properties
IUPAC Name |
2,2,2-tribromoethane-1,1-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br3O2/c3-2(4,5)1(6)7/h1,6-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHVMXFNIZTTBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198751 | |
Record name | Bromal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507-42-6 | |
Record name | 2,2,2-Tribromo-1,1-ethanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=507-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromal hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-tribromoethane-1,1-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMAL HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQU83Q7216 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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